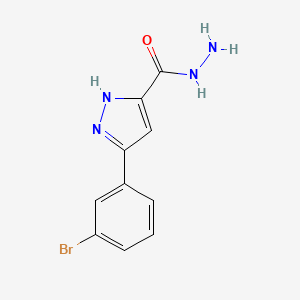
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the indene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 7-methyl-2,3-dihydro-1H-indene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 1st position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the amine group to an alkyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-bromo-7-methyl-2,3-dihydro-1H-indane.
Substitution: Formation of 5-azido-7-methyl-2,3-dihydro-1H-inden-1-amine.
科学研究应用
5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
相似化合物的比较
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Lacks the methyl group at the 7th position.
7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Lacks the bromine atom at the 5th position.
5-Chloro-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Contains a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness: The presence of both the bromine atom at the 5th position and the methyl group at the 7th position makes 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride unique. These substituents can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
属性
CAS 编号 |
2301851-25-0 |
|---|---|
分子式 |
C10H13BrClN |
分子量 |
262.57 g/mol |
IUPAC 名称 |
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-6-4-8(11)5-7-2-3-9(12)10(6)7;/h4-5,9H,2-3,12H2,1H3;1H |
InChI 键 |
LJDWNYOFGPPTPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(CC2)N)Br.Cl |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




